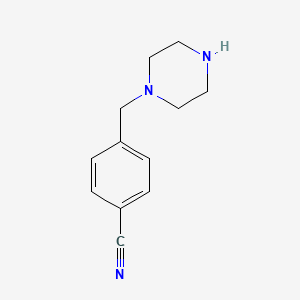

1-(4-Cyanobenzyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOHOJBILYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366197 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89292-70-6 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(piperazin-1-yl)methyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(4-Cyanobenzyl)piperazine, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, and its role in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in a molecule can enhance pharmacokinetic properties, such as aqueous solubility, which is a critical factor for bioavailability.[1] The two nitrogen atoms in the piperazine ring offer sites for substitution, allowing for the creation of diverse chemical libraries for screening against various biological targets. This inherent versatility has led to the incorporation of the piperazine moiety in drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] this compound is a key intermediate that leverages these advantageous properties, providing a reactive handle for further chemical modifications.

Chemical Structure and Nomenclature

A clear understanding of the chemical identity of a compound is fundamental to its application in research and development. This section details the chemical structure and the systematic IUPAC name of this compound.

Chemical Structure

The molecular structure of this compound consists of a piperazine ring linked to a benzyl group, which is substituted with a cyano group at the para position. The chemical formula for this compound is C₁₂H₁₅N₃.[3][4][5]

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of this compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-(piperazin-1-ylmethyl)benzonitrile .[3][4]

This name is derived as follows:

-

benzonitrile : The parent structure is a benzene ring with a nitrile (-C≡N) group.

-

4-(...): Indicates that the substituent is attached to the 4th position of the benzonitrile ring.

-

piperazin-1-yl : A piperazine ring connected at the 1-position nitrogen.

-

methyl : A methylene (-CH₂-) bridge connects the piperazine ring to the benzonitrile.

Common synonyms for this compound include this compound and 4-((piperazin-1-yl)methyl)benzonitrile.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, particularly for synthesis and in vitro assays.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃ | [3][4][5] |

| Molecular Weight | 201.27 g/mol | [3][6] |

| CAS Number | 89292-70-6 | [3][4] |

| Appearance | Typically a solid | [7] |

| InChI Key | RPOOHOJBILYQET-UHFFFAOYSA-N | [3] |

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules. The piperazine core provides a flexible scaffold that can be readily modified to optimize drug-like properties. The cyanobenzyl group can also be a key pharmacophoric element or a precursor for other functional groups.

Precursor for Biologically Active Compounds

The utility of this compound as a building block is demonstrated in the synthesis of various classes of compounds, including:

-

Anticancer Agents: The piperazine scaffold is found in numerous anticancer compounds.[1][2] Modifications at the secondary amine of the piperazine ring of this compound allow for the introduction of different pharmacophores to target specific cancer cell lines or signaling pathways. For instance, derivatives of piperazine have shown inhibitory activity against various cancer cell lines, including liver, breast, and colon cancer.[2][8]

-

Neurological Disorder Therapeutics: Piperazine derivatives are integral to many drugs targeting the central nervous system.[9] The ability to modulate the structure of this compound allows for the fine-tuning of receptor binding affinities, which is critical for developing treatments for conditions like depression and anxiety.[9]

-

Receptor Antagonists: The piperazine moiety is a common feature in antagonists for various receptors. For example, derivatives have been synthesized as chemokine receptor antagonists and neurokinin-2 receptor antagonists.[7]

The following workflow illustrates the general process of utilizing this compound in a drug discovery pipeline.

Caption: Generalized workflow for the use of this compound in drug discovery.

Experimental Protocol: A General Synthesis Approach

While specific reaction conditions can vary, a general method for the derivatization of this compound involves the N-acylation or N-alkylation of the secondary amine on the piperazine ring. The following is a representative protocol for N-acylation.

Objective: To synthesize an N-acyl derivative of this compound.

Materials:

-

This compound

-

An appropriate acid chloride (e.g., benzoyl chloride)

-

A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying agent like magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen aprotic solvent.

-

Base Addition: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylating Agent Addition: Slowly add the acid chloride (1 equivalent), typically dissolved in a small amount of the reaction solvent, to the stirring solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expertise & Causality: The choice of an aprotic solvent is crucial to prevent side reactions with the acid chloride. The use of a non-nucleophilic base is to avoid its competition with the piperazine nitrogen in reacting with the electrophilic acid chloride. Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding with the workup, thus preventing the isolation of unreacted starting material.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of diverse and complex molecules with therapeutic potential. This guide has provided a detailed overview of its chemical identity, properties, and a foundational understanding of its application in drug discovery, equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Piperazin-1-ylmethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 1-(4-CYANOBENZYL)PIPERAZIN [chemicalbook.com]

- 6. 4-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Cyanobenzyl)piperazine, a versatile building block in medicinal chemistry. The piperazine moiety is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities. This document details the physicochemical properties, a robust synthesis protocol, spectral characterization, and known applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles. The two nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets, while also improving properties like aqueous solubility and bioavailability. Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, and antidepressant activities[1][2]. The introduction of a cyanobenzyl group to the piperazine core, as in this compound, offers a strategic point for further molecular elaboration and interaction with specific biological targets.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is crucial for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| Synonym | 4-(Piperazin-1-ylmethyl)benzonitrile | Internal |

| CAS Number | 89292-70-6 | Internal |

| Molecular Formula | C₁₂H₁₅N₃ | Internal |

| Molecular Weight | 201.27 g/mol | Internal |

| Appearance | White to off-white solid | Inferred |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through reductive amination of 4-cyanobenzaldehyde with piperazine. This method is widely used for the formation of C-N bonds and is known for its operational simplicity and generally high yields.

Reaction Scheme

Caption: Reductive amination of 4-cyanobenzaldehyde with piperazine.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted benzonitrile derivative[3].

Materials:

-

4-Cyanobenzaldehyde

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Procedure:

-

To a solution of 4-cyanobenzaldehyde (1.0 eq) and piperazine (1.2 eq) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding 1 M sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia = 97:3:0.5) to afford this compound as a pure solid[3].

Spectral Characterization

Structural elucidation and confirmation of purity are paramount in chemical synthesis. The following are the expected spectral data for this compound based on its chemical structure and data from analogous compounds[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.62 (d, J = 8.0 Hz, 2H, Ar-H ortho to CN)

-

δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H meta to CN)

-

δ 3.55 (s, 2H, Ar-CH₂)

-

δ 2.90 (t, J = 5.0 Hz, 4H, piperazine-H)

-

δ 2.45 (t, J = 5.0 Hz, 4H, piperazine-H)

-

δ 1.75 (s, 1H, NH)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 143.0 (Ar-C)

-

δ 132.5 (Ar-CH)

-

δ 129.5 (Ar-CH)

-

δ 119.0 (CN)

-

δ 111.0 (Ar-C-CN)

-

δ 63.0 (Ar-CH₂)

-

δ 54.0 (piperazine-CH₂)

-

δ 46.0 (piperazine-CH₂)

-

Caption: Chemical structure and expected NMR assignments.

Infrared (IR) Spectroscopy

-

ν (cm⁻¹):

-

~3300 (N-H stretch)

-

~3050 (Aromatic C-H stretch)

-

~2940, 2850 (Aliphatic C-H stretch)

-

~2230 (C≡N stretch, a sharp and strong band)

-

~1600, 1500 (Aromatic C=C stretch)

-

~1130 (C-N stretch)

-

Mass Spectrometry (MS)

-

MS (ESI+): m/z 202.13 [M+H]⁺

Applications in Drug Discovery and Research

The piperazine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties[1][2]. This compound serves as a key intermediate in the synthesis of a wide array of biologically active molecules.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for derivatization. The benzylpiperazine moiety itself is found in compounds with diverse activities. For instance, derivatives of benzylpiperazine have been investigated for their potential as anticancer, antifungal, and antidepressant agents[1][2].

Specifically, the 4-cyanobenzyl moiety can be a key pharmacophoric element. Research on related structures, such as 1-(4-fluorobenzyl)piperazine, has led to the development of potent tyrosinase inhibitors for the treatment of skin hyperpigmentation disorders[5]. It is plausible that this compound could serve as a precursor for compounds with similar or novel biological activities. The piperazine core is also a common feature in molecules targeting the central nervous system.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: Based on data for the synonym 4-[(piperazin-1-yl)methyl]benzonitrile, the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation[6].

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

-

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. This guide has provided essential technical information, including its synthesis, characterization, and potential applications, to aid researchers in its effective utilization. The versatility of the piperazine scaffold, combined with the reactive potential of the cyanobenzyl group, makes this compound an attractive starting point for the synthesis of novel and diverse chemical libraries for biological screening.

References

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Cyanobenzyl)piperazine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Preamble: Synthesizing Evidence in the Absence of Direct Studies

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects. While a comprehensive mechanistic understanding of every derivative is an ongoing pursuit, the convergence of data on structurally related compounds allows for the formulation of robust hypotheses regarding the anticancer activities of novel piperazine-containing molecules.

This guide focuses on the potential mechanism of action of 1-(4-Cyanobenzyl)piperazine in cancer cells. It is critical to note that, as of the current body of scientific literature, detailed mechanistic studies specifically elucidating the anticancer effects of this compound as a standalone agent are not extensively available. However, the this compound moiety has been incorporated into highly potent anticancer derivatives. For instance, an artemisinin derivative featuring a 4-cyanobenzyl substituent on the piperazine ring has demonstrated remarkable inhibitory activity against the SMMC-7721 human hepatocarcinoma cell line, with an IC50 value of 0.0025 ± 0.04 µM. This potency surpasses that of established chemotherapeutic agents like vincristine and cytosine arabinoside, alongside a favorable toxicity profile against normal cell lines[1].

Therefore, this document synthesizes the well-documented mechanisms of action of various structurally related piperazine derivatives to construct a probable mechanistic framework for this compound. The insights provided herein are intended to guide future research and drug development efforts by outlining the key cellular pathways and processes likely to be modulated by this compound.

I. Core Anticancer Activities of Piperazine Derivatives: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of piperazine derivatives is not attributable to a single mode of action but rather to a coordinated disruption of multiple fundamental cellular processes that are dysregulated in cancer. The primary mechanisms that have been consistently observed across a range of piperazine-based compounds include the induction of programmed cell death (apoptosis), deregulation of the cell cycle, and inhibition of critical pro-survival signaling pathways.

A. Induction of Caspase-Dependent Apoptosis

A hallmark of the anticancer activity of many piperazine derivatives is their ability to potently induce apoptosis in cancer cells[2][3][4]. This programmed cell death is often executed through the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis have been implicated.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3[2]. Evidence suggests that piperazine compounds can upregulate pro-apoptotic proteins such as Bax, which facilitates mitochondrial membrane permeabilization[2].

-

Extrinsic Pathway: Some piperazine derivatives have been shown to activate the extrinsic pathway, which involves the activation of caspase-8[4].

The convergence of these pathways on executioner caspases leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation[2].

B. Disruption of Cell Cycle Progression

Uncontrolled proliferation is a defining feature of cancer, and the cell cycle is a tightly regulated process that governs cell division. Piperazine derivatives have been shown to interfere with this process, inducing cell cycle arrest at various checkpoints, thereby preventing cancer cell replication.

-

G1 Phase Arrest: Several piperazine compounds have been observed to cause an accumulation of cells in the G1 phase of the cell cycle[1]. This arrest prevents cells from entering the S phase, where DNA replication occurs.

-

G2/M Phase Arrest: Other derivatives have been found to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis[1][5]. This is often associated with the disruption of microtubule dynamics, a target for some piperazine analogues[6].

The ability to halt the cell cycle provides a critical window for apoptotic processes to be initiated, further contributing to the anticancer effects of these compounds.

C. Inhibition of Pro-Survival Signaling Pathways

Cancer cells are often dependent on the hyperactivation of various signaling pathways for their survival, growth, and proliferation. A key mechanism of action for some potent piperazine derivatives is the simultaneous inhibition of multiple of these critical pathways.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is common in many cancers. Certain piperazine derivatives have been shown to effectively inhibit this pathway, leading to a reduction in the phosphorylation of AKT and downstream effectors[3].

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a wide range of cellular processes, including proliferation, survival, and motility. Their inhibition by piperazine compounds can disrupt these oncogenic signals[3].

-

BCR-ABL Pathway: In specific cancers like chronic myeloid leukemia, the BCR-ABL fusion protein is a key driver of oncogenesis. Potent piperazine derivatives have been identified that can inhibit the activity of this oncoprotein[3].

The multi-targeted nature of these inhibitory activities makes it more difficult for cancer cells to develop resistance, highlighting a significant therapeutic advantage.

II. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the putative signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Caption: A typical experimental workflow for evaluating the anticancer mechanism of a novel compound.

III. Quantitative Data Summary

The following table summarizes the cytotoxic activities of various piperazine derivatives against different cancer cell lines, providing a comparative context for the potential efficacy of this compound.

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values (µM) | Reference |

| Artemisinin derivative with 4-cyanobenzyl piperazine | SMMC-7721 | 0.0025 ± 0.04 | [1] |

| C505 (a piperazine derivative) | K562, HeLa, AGS | 0.06 - 0.16 | [3] |

| PCC (a piperazine derivative) | SNU-475, SNU-423 | 6.98 ± 0.11 µg/ml, 7.76 ± 0.45 µg/ml (approx. µM) | [4] |

| AKBA derivative 29 | PC-3, LNCaP | 0.04, 0.27 | [1] |

| Chalcone-piperazine derivative 8 | PC3 | 1.05 | [1] |

| Ursolic acid derivative 17 | HepG2 | 5.40 | [1] |

| Ursolic acid derivative 20 | HeLa, MKN45 | 2.6, 2.1 | [1] |

IV. Key Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed, step-by-step methodologies for key experiments.

A. Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effect of a compound on cancer cells and for calculating the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on cell cycle distribution.

-

Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and signaling pathways.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, p-AKT, total AKT).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

V. Conclusion and Future Directions

The available evidence strongly suggests that compounds containing the this compound moiety possess significant anticancer potential. The probable mechanism of action is multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and inhibition of critical pro-survival signaling pathways. The multi-targeted nature of piperazine derivatives is a promising feature for overcoming the challenge of drug resistance in cancer therapy.

Future research should focus on elucidating the specific molecular targets and detailed mechanism of action of this compound itself. Investigating its efficacy in various cancer models, both in vitro and in vivo, will be crucial for its development as a potential therapeutic agent. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective anticancer compounds based on this promising scaffold.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New antiproliferative 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Targets of 1-(4-Cyanobenzyl)piperazine

Abstract

The 1-(4-Cyanobenzyl)piperazine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of biologically active agents. Its unique combination of a rigid aromatic nitrile and a flexible piperazine ring allows for specific interactions with a multitude of biological macromolecules. This technical guide provides an in-depth exploration of the potential biological targets of this compound and its derivatives. We synthesize preclinical data and field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive framework for target identification and validation. This document moves beyond a simple listing of possibilities, delving into the causal logic behind experimental design and providing detailed, actionable protocols for key assays. We will explore predicted target classes based on computational and historical data, with a special focus on a validated high-affinity target, the serotonin 5-HT₇ receptor, and discuss methodologies to probe its anticancer and central nervous system (CNS) activities.

Introduction: The Piperazine Scaffold and the Promise of the Cyanobenzyl Moiety

The piperazine ring is a cornerstone of contemporary drug design, prized for its versatile binding properties and its ability to improve the pharmacokinetic profiles of drug candidates.[1] When coupled with a 4-cyanobenzyl group, the resulting molecule, this compound, gains a distinct electronic and steric profile. The cyano group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, while the benzylpiperazine core provides a well-established pharmacophore for engaging with various receptor families.

The initial step in characterizing a novel compound like this compound involves identifying its molecular targets to understand its mechanism of action and predict its therapeutic potential and potential side effects. This process, often termed target identification or target deconvolution, is a critical phase in drug discovery.

Rationale for Target Identification: An In Silico Approach

Before embarking on resource-intensive wet-lab experiments, in silico target fishing serves as a powerful predictive tool.[2][3] These computational methods leverage the principle of molecular similarity, comparing the structure of a query molecule (the "bait") against vast databases of known ligands and their corresponding protein targets.[4][5] By identifying proteins that bind molecules structurally similar to this compound, we can generate a ranked list of probable targets, thereby rationalizing the selection of subsequent experimental assays.

The logical workflow for this initial phase is outlined below.

Caption: Workflow for in silico target fishing of this compound.

High-Priority Target Class I: G-Protein Coupled Receptors (GPCRs)

The arylpiperazine motif is a classic pharmacophore for a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[6][7] This makes the GPCR family the most probable and well-documented target class for this compound.

Validated Target: The Serotonin 5-HT₇ Receptor

Compelling evidence points to the human serotonin 5-HT₇ receptor as a primary, high-affinity target. A detailed pharmacological characterization of N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211), a compound containing the this compound core, revealed nanomolar affinity for human 5-HT₇ receptors.[1] This finding provides a crucial, experimentally validated starting point for our investigation.

The study on LP-211 demonstrated that this compound acts as a potent and long-acting inhibitor of both radioligand binding and cAMP signaling at the 5-HT₇ receptor.[1] This suggests that this compound itself is likely to be a potent ligand at this receptor.

Downstream Signaling Pathway:

Activation of the 5-HT₇ receptor typically leads to the stimulation of adenylyl cyclase via Gαs, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonism at this receptor, as suggested for the LP-211 compound, would block this signaling cascade.

Caption: Hypothesized antagonistic action on the 5-HT₇ receptor signaling pathway.

Potential Off-Targets: Dopamine D₂ and other 5-HT Receptors

The same study that identified the 5-HT₇ receptor as a primary target for the LP-211 analog also reported lower affinities for the 5-HT₁ₐ and Dopamine D₂ receptors.[1] The arylpiperazine scaffold is well-known for its interactions with these receptors, often forming a key salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the transmembrane domain.[6][8] Therefore, a comprehensive screening panel should include these receptors to determine the selectivity profile of this compound.

| Receptor Subtype | Reported Affinity of Analog (LP-211) | Rationale for Inclusion in Screening |

| 5-HT₇ | Kᵢ = 15 nM (human) | Primary Target ; high affinity demonstrated.[1] |

| 5-HT₁ₐ | Kᵢ = 188–379 nM | Common off-target for arylpiperazines.[1] |

| Dopamine D₂ | Kᵢ = 142 nM | Common off-target for arylpiperazines.[1][6] |

| 5-HT₂ₐ | - | Implicated in antipsychotic activity.[7] |

| Sigma-1 (σ₁) | - | Known target for some benzylpiperazine derivatives.[9] |

Table 1: Potential GPCR Targets and Rationale for Screening. Data for LP-211 sourced from Hedlund et al. (2010) and Leopoldo et al. (2008).[1]

High-Priority Target Class II: Anticancer Targets

A substantial body of literature supports the investigation of piperazine derivatives as anticancer agents.[10] These compounds have been shown to induce cytotoxicity in a wide range of cancer cell lines through various mechanisms, including disruption of microtubule dynamics, inhibition of topoisomerases, and modulation of tumor-specific enzymes like carbonic anhydrase IX.

Potential Target: Tubulin

Many small molecules that inhibit cell proliferation do so by interfering with the polymerization of tubulin into microtubules, a critical process for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Given the potent antiproliferative activity of many piperazine analogs, tubulin is a key potential target.[10]

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in optical density (turbidity) at 340 nm.[12][13]

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in general tubulin buffer.

-

Prepare control solutions: Paclitaxel (polymerization promoter, positive control) and Nocodazole or Colchicine (polymerization inhibitor, positive control).

-

Prepare GTP stock solution (e.g., 10 mM).

-

-

Assay Setup:

-

Pre-warm a 96-well half-area clear plate to 37°C. It is critical that the plate is at temperature before adding the tubulin solution to prevent premature polymerization or denaturation.[12]

-

In a separate cold block or on ice, add the following to microcentrifuge tubes: tubulin solution, GTP (to a final concentration of 1 mM), and a polymerization enhancer like glycerol (10% final concentration is common).

-

Add the test compound dilutions or controls to the pre-warmed 96-well plate.

-

-

Initiation and Measurement:

-

To initiate the reaction, pipette the cold tubulin/GTP/glycerol mixture into the wells containing the test compounds.

-

Immediately place the plate into a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes in kinetic mode.

-

-

Data Analysis:

-

Plot absorbance (OD₃₄₀) versus time.

-

Analyze the polymerization curves for changes in the lag phase (nucleation), Vmax (growth phase), and the final plateau (steady-state). Inhibition is indicated by a decrease in Vmax and/or the final polymer mass.

-

Potential Target: Topoisomerases

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[14] Their inhibition leads to DNA damage and cell death, making them validated targets for cancer therapy. Several piperazine-based compounds have been identified as bacterial topoisomerase inhibitors, suggesting that human topoisomerases could also be targets.[15][16]

Experimental Validation: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine assay buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, 25 µg/mL BSA, pH 7.5), supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), and varying concentrations of this compound.

-

Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor (e.g., Camptothecin).

-

-

Enzyme Addition:

-

Add human topoisomerase I enzyme (e.g., 1-2 units) to each reaction tube except the no-enzyme control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands using ethidium bromide or a safer alternative stain. Inhibition is observed as the persistence of the supercoiled DNA form compared to the relaxed form in the no-inhibitor control.[14]

-

Other Potential Anticancer Targets

-

Carbonic Anhydrase IX (CAIX): This enzyme is highly expressed in many tumors and contributes to the acidic tumor microenvironment.[17][18] Piperazine-linked sulfonamides have shown inhibitory activity against CAIX.[19] An enzymatic assay using the hydrolysis of p-nitrophenyl acetate (pNPA) can be used for screening.[17][20]

-

Tyrosinase: While primarily associated with melanogenesis, tyrosinase is also expressed in some melanoma cells. The closely related 1-(4-fluorobenzyl)piperazine scaffold has been used to develop potent tyrosinase inhibitors.[18] A colorimetric assay using L-DOPA as a substrate can quantify inhibitory activity.[19][21]

Foundational Cellular Assays: Assessing Cytotoxicity

Regardless of the specific molecular target, the first step in evaluating a compound with presumed anticancer potential is to determine its effect on cell viability and proliferation.

General Workflow for Cellular Analysis

A systematic approach ensures that results are robust and interpretable, guiding further mechanistic studies.

Caption: A standard workflow for evaluating the anticancer effects of a test compound.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method that measures cell density based on total cellular protein content, making it less susceptible to interference from metabolic changes than tetrazolium-based assays.[22]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) or IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This guide establishes a clear, evidence-based path for the comprehensive investigation of this compound's biological targets. The strong existing data for an analog unequivocally identifies the serotonin 5-HT₇ receptor as the primary target for initial validation. Concurrently, the extensive literature on piperazine derivatives provides a compelling rationale to screen for anticancer activity , with a focus on tubulin polymerization and topoisomerase inhibition .

The provided protocols for both biochemical and cell-based assays offer a robust framework for generating high-quality, reproducible data. By following a logical progression from broad cytotoxicity screening to specific, mechanism-of-action studies, researchers can efficiently elucidate the pharmacological profile of this promising scaffold. Future work should focus on determining the selectivity of this compound across the GPCR family and, if anticancer activity is confirmed, identifying the specific molecular drivers of its cytotoxic effects.

References

- 1. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. benchchem.com [benchchem.com]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. benchchem.com [benchchem.com]

- 18. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 19. benchchem.com [benchchem.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. benchchem.com [benchchem.com]

The Cyanobenzylpiperazine Fragment: A Technical Guide to Application in Drug Discovery

Abstract

The 1-(4-Cyanobenzyl)piperazine moiety has emerged as a fragment of significant interest within modern drug discovery, particularly in the realm of Fragment-Based Drug Discovery (FBDD). Its unique combination of structural and physicochemical properties—a rigid aromatic ring, a flexible linker, a basic piperazine core, and a potent hydrogen bond accepting nitrile group—makes it a versatile and privileged scaffold. This technical guide provides an in-depth analysis of the this compound core, detailing its physicochemical profile, strategic value in FBDD, detailed synthetic protocols, and applications in developing targeted therapeutics. We explore its role in achieving high ligand efficiency and its utility as a starting point for optimization campaigns against key drug targets, supported by a case study in cancer therapeutics and an examination of its interactions with the sigma-1 receptor, a critical CNS target. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable fragment in their discovery programs.

The Strategic Value of the this compound Fragment

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds. FBDD focuses on screening small, low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity but high ligand efficiency (LE)[1][2]. These initial hits serve as efficient starting points for structure-guided optimization into potent drug candidates[1][2].

The this compound scaffold is an exemplary fragment for this approach. Its constituent parts each serve a critical function:

-

Piperazine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry. Its two nitrogen atoms provide basic centers with pKa values that improve aqueous solubility and bioavailability, crucial properties for drug candidates[3]. The piperazine core often serves as a key pharmacophoric element and a versatile anchor for chemical elaboration[3][4].

-

Benzyl Group: This provides a rigid, aromatic scaffold that can engage in favorable π-π stacking or hydrophobic interactions within a protein's binding pocket. The methylene linker offers a degree of conformational flexibility, allowing the fragment to adapt its orientation for optimal binding.

-

4-Cyano Group: The nitrile moiety is a critical feature. It is a strong hydrogen bond acceptor but is not ionizable, providing a specific, directional interaction vector without introducing a formal charge. This group can be pivotal for anchoring the fragment to a target and provides a clear vector for fragment growth and optimization[5].

Physicochemical Profile: A "Rule of Three" Compliant Fragment

To be effective in FBDD, a fragment should possess "drug-like" properties, often summarized by the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3)[6]. This compound aligns well with these principles, making it an excellent candidate for fragment libraries.

| Property | Value | Significance in FBDD |

| Molecular Weight | 201.27 g/mol | Compliant with the "Rule of Three", providing a low complexity starting point for optimization[6][7]. |

| cLogP | 1.1 - 1.5 | Indicates a favorable balance of solubility and permeability, reducing the risk of developing overly lipophilic candidates during optimization[8]. |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. |

| Hydrogen Bond Acceptors | 3 (2 piperazine N, 1 nitrile N) | Provides multiple points for specific, directional interactions with the protein target, guiding initial binding and subsequent elaboration[6]. |

| Hydrogen Bond Donors | 1 (secondary amine N) | Offers a key interaction point and a site for chemical modification. |

| Rotatable Bonds | 3 | Allows for conformational flexibility to achieve an optimal binding pose without being overly "floppy". |

| Ligand Efficiency (LE) | High (Calculated based on binding affinity) | As a small fragment, it is expected to have a high LE, meaning each non-hydrogen atom contributes significantly to the binding energy, a hallmark of a quality fragment hit[2]. |

Note: Physicochemical properties were calculated using publicly available cheminformatics tools.

Synthesis and Characterization

The synthesis of this compound is a straightforward and robust process, making it readily accessible for library construction and initial screening efforts. The most common and efficient method is the direct N-alkylation of piperazine with a suitable 4-cyanobenzyl electrophile.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the mono-N-alkylation of piperazine, such as the synthesis of 1-benzylpiperazine detailed in Organic Syntheses[9]. The use of a large excess of piperazine is critical to minimize the formation of the 1,4-dibenzylated byproduct.

Materials:

-

Piperazine (anhydrous, 5.0 equivalents)

-

4-Cyanobenzyl chloride (1.0 equivalent)

-

Triethylamine (TEA, 2.2 equivalents) or Potassium Carbonate (K₂CO₃, 3.0 equivalents)

-

Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 eq.) and dissolve in acetonitrile (approx. 0.2 M relative to the limiting reagent).

-

Base Addition: Add triethylamine (2.2 eq.) or potassium carbonate (3.0 eq.) to the solution. Stir for 10 minutes at room temperature.

-

Alkylation: Prepare a solution of 4-cyanobenzyl chloride (1.0 eq.) in a minimal amount of acetonitrile. Add this solution dropwise to the stirring piperazine mixture over 30 minutes. Causality Note: Slow addition helps control any exotherm and further minimizes dialkylation.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the resulting residue between dichloromethane and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The basic wash removes any remaining hydrochloride salts and excess starting materials, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol or Ethyl Acetate/Hexanes with 1% triethylamine to prevent streaking) or by vacuum distillation to afford this compound as a pure solid[7].

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

Application in Fragment-Based Drug Discovery

The utility of a fragment is demonstrated by its ability to identify "hot spots" in a protein binding site and serve as a foundation for building more potent molecules. This is typically achieved through a validated biophysical screening cascade.

Biophysical Screening Cascade

Sensitive biophysical techniques are required to detect the weak binding typical of fragments[10][11]. A multi-stage, orthogonal approach is essential to eliminate false positives and validate true hits.

Caption: A typical biophysical screening cascade in FBDD.

Protocol Outline: Surface Plasmon Resonance (SPR) Screening SPR is a powerful primary screening method that detects changes in mass on a sensor chip surface where the target protein is immobilized[12][13].

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling).

-

Fragment Preparation: Prepare a stock solution of this compound and other fragments in 100% DMSO. Dilute into running buffer to a final screening concentration (e.g., 200 µM) with a low final DMSO concentration (e.g., <2%).

-

Screening: Inject the fragment solutions over the protein-coated and reference flow cells. A binding event is detected as an increase in the response units (RU).

-

Hit Triage: Fragments showing a response significantly above the baseline are considered primary hits.

-

Affinity Determination: For validated hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K_D).

Case Study & Molecular Target Interactions

The true potential of the this compound fragment is realized when it is elaborated into a potent lead compound against a specific biological target.

Target Focus: The Sigma-1 Receptor (σ1R)

The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[1][10]. It modulates calcium signaling, ion channel activity, and neuronal plasticity, making it a high-value target for neurodegenerative diseases, psychiatric disorders, and pain[1][14][15]. Benzylpiperazine and benzylpiperidine scaffolds are known to produce high-affinity σ1R ligands[12][15]. A study on a closely related analog, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, demonstrated exceptionally high affinity (Ki = 0.38 nM) for the σ1R, highlighting the critical role of the cyanobenzyl moiety in achieving potent binding[15].

The interaction of the this compound fragment with σ1R likely involves:

-

The protonated piperazine nitrogen forming a key salt bridge with an acidic residue (e.g., Asp or Glu) in the binding pocket.

-

The cyanobenzyl group extending into a hydrophobic pocket, with the nitrile forming a specific hydrogen bond with a donor residue (e.g., a tyrosine hydroxyl or a backbone amide).

Sigma-1 Receptor Signaling Pathway

Activation or modulation of σ1R can influence multiple downstream pathways. Upon ligand binding, σ1R can translocate and interact with various ion channels and kinases to regulate cellular homeostasis[1][16].

Caption: Simplified signaling cascade involving the Sigma-1 Receptor (σ1R).

Structure-Activity Relationship (SAR): An Anticancer Example

While σ1R is a key target, the versatility of the fragment allows it to be used against other targets. A compelling example is its incorporation into an artemisinin derivative targeting cancer cells[17]. A study reported a series of artemisinin-piperazine compounds, where the substituent on the piperazine nitrogen was varied.

| Compound | R Group on Piperazine | IC₅₀ (SMMC-7721 Cancer Cells) |

| Dihydroartemisinin | H | >> 100 nM |

| Derivative 37 | 4-Cyanobenzyl | 2.5 nM |

| Vincristine (Control) | N/A | 10.3 nM |

| Cytarabine (Control) | N/A | 27.1 nM |

Data adapted from Yu et al. as cited in a 2021 review[17].

The data clearly shows that the addition of the this compound moiety dramatically increased the potency of the artemisinin core by several orders of magnitude, resulting in a compound significantly more potent than established chemotherapy agents against the SMMC-7721 liver cancer cell line[17]. This demonstrates that the cyanobenzylpiperazine fragment is not merely a solubility-enhancing group but can make critical, potency-driving interactions with a biological target or related cellular machinery. The nitrile group, in particular, likely forms a key interaction that optimizes the presentation of the artemisinin pharmacophore.

Conclusion and Future Perspectives

The this compound fragment represents an archetypal tool for modern medicinal chemistry. It is synthetically accessible, possesses favorable physicochemical properties compliant with the principles of fragment-based design, and has demonstrated utility in developing highly potent molecules against diverse and critical disease targets, from CNS receptors to anticancer agents. Its value lies in the strategic combination of a versatile piperazine core for tuning pharmacokinetics and a specific, interaction-mediating cyanobenzyl group for anchoring and potency. As structure-based drug design continues to evolve, the rational deployment of well-characterized, high-utility fragments like this compound will remain a cornerstone of efficient and successful drug discovery campaigns. Future work should focus on exploring its application against a wider range of targets, such as kinases and epigenetic proteins, where the unique features of the nitrile and piperazine groups can be further exploited.

References

- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein–Ligand Interactions as the Basis for Drug Action [ouci.dntb.gov.ua]

- 6. med.stanford.edu [med.stanford.edu]

- 7. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Advent and Evolution of Cyanobenzylpiperazines: A Technical Guide to a Versatile CNS Scaffold

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its "privileged" status in the design of centrally active agents.[1] Among the vast landscape of piperazine derivatives, the cyanobenzylpiperazine class has carved a distinct niche, demonstrating significant potential in the modulation of key neurotransmitter systems implicated in a range of central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological profiling of cyanobenzylpiperazine compounds. We will delve into the causal nexus behind experimental designs, elucidate detailed synthetic protocols, and present a thorough analysis of their structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Key Pharmacophore

The journey of piperazine-based compounds in pharmacology is a testament to the power of serendipity and rational drug design.[2] The simple six-membered heterocycle, with its two strategically placed nitrogen atoms, offers a unique combination of physicochemical properties that are highly desirable for CNS-penetrant drugs. The introduction of a cyanobenzyl moiety to the piperazine core marked a significant step in the evolution of this scaffold, leading to compounds with nuanced pharmacological profiles. The cyano group, a potent electron-withdrawing substituent, and the benzyl group, a versatile aromatic linker, collectively influence the steric and electronic properties of the molecule, thereby fine-tuning its interactions with biological targets.[3] This guide will trace the scientific narrative of these compounds, from their initial synthesis to their current status as promising multi-target ligands for complex neurological and psychiatric conditions.

A Historical Perspective: From Discovery to Diversification

While pinpointing the single seminal publication for the entire class of cyanobenzylpiperazine compounds is challenging, early explorations into arylpiperazines as ligands for serotonin and dopamine receptors laid the groundwork for their development. Patent literature from the early 2000s reveals the initial interest in cyanobenzylpiperazine derivatives for the treatment of CNS disorders. For instance, a patent filed in the early 2000s described novel piperazine derivatives, including those with a cyano-substituted benzyl group, as potent 5-HT1A receptor antagonists.[4] This early work suggested a therapeutic potential in conditions where modulation of the serotonergic system is beneficial.

The initial impetus for synthesizing these compounds likely stemmed from the established importance of the arylpiperazine pharmacophore in CNS drug discovery. The cyanobenzyl moiety was likely introduced as a bioisosteric replacement for other substituted phenyl rings, with the goal of improving potency, selectivity, or pharmacokinetic properties. Over time, the focus has expanded, with researchers exploring the potential of cyanobenzylpiperazines as multi-target ligands, capable of interacting with a range of receptors and transporters in the brain.[5]

The Synthetic Blueprint: Crafting the Cyanobenzylpiperazine Core

The synthesis of cyanobenzylpiperazine derivatives generally follows established methodologies for the N-alkylation of piperazine. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Foundational Synthetic Strategy: Reductive Amination

A common and efficient method for the preparation of 1-(cyanobenzyl)piperazines is the reductive amination of a cyanobenzaldehyde with piperazine. This versatile reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of 1-(2-Cyanobenzyl)piperazine

-

Step 1: Reaction Setup. To a solution of 2-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add piperazine (1.2 eq).

-

Step 2: Imine Formation. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Step 3: Reduction. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH₃CN is advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.

-

Step 4: Reaction Monitoring and Work-up. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Step 5: Purification. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-cyanobenzyl)piperazine.[6]

Causality Behind Experimental Choices:

-

The slight excess of piperazine is used to drive the reaction towards the mono-substituted product and minimize the formation of the di-substituted byproduct.

-

Sodium cyanoborohydride is the preferred reducing agent due to its selectivity for the iminium ion over the starting aldehyde, which prevents the reduction of the aldehyde to the corresponding alcohol.

Evolution of Synthetic Methodologies

While reductive amination remains a workhorse, more advanced synthetic strategies have been developed to access a wider diversity of cyanobenzylpiperazine analogs. These include palladium-catalyzed cross-coupling reactions and photoredox catalysis for C-H functionalization, allowing for the introduction of the cyanobenzyl moiety onto more complex piperazine scaffolds.[1][7]

Diagram: General Synthetic Workflow for Cyanobenzylpiperazines

Caption: A generalized workflow for the synthesis of cyanobenzylpiperazine compounds.

Pharmacological Profile: A Multi-Target Approach to CNS Disorders

The therapeutic potential of cyanobenzylpiperazine compounds lies in their ability to interact with multiple key neurotransmitter receptors and transporters in the brain, particularly those belonging to the serotonergic and dopaminergic systems.[8][9] This multi-target engagement is increasingly recognized as a promising strategy for treating complex CNS disorders, which are often characterized by dysregulation across multiple signaling pathways.[3]

Serotonin Receptor Interactions

A significant body of research has focused on the interaction of cyanobenzylpiperazine derivatives with various serotonin (5-HT) receptor subtypes.

-

5-HT1A Receptor Antagonism: As mentioned earlier, early patents identified cyanobenzylpiperazine derivatives as 5-HT1A receptor antagonists.[4] Antagonism at this autoreceptor can lead to an increase in serotonin release, a mechanism that is thought to contribute to the therapeutic effects of some antidepressants and anxiolytics.

-

5-HT2A Receptor Ligands: The arylpiperazine moiety is a well-established pharmacophore for 5-HT2A receptor ligands. The cyanobenzyl substitution can modulate the affinity and functional activity at this receptor, which is a key target for atypical antipsychotics.[8]

-

Serotonin Transporter (SERT) Inhibition: Some phenylpiperazine derivatives have been shown to inhibit the serotonin transporter, a primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[10] The electronic properties of the cyano group can influence the binding of these compounds to SERT.

Dopamine Receptor Modulation

In addition to their effects on the serotonergic system, cyanobenzylpiperazine compounds have also been investigated for their ability to modulate dopamine receptors.

-

Dopamine D2 and D3 Receptor Ligands: The arylpiperazine scaffold is also a common feature in ligands for D2 and D3 dopamine receptors.[11] The affinity and selectivity for these receptor subtypes can be tuned by modifications to the cyanobenzyl ring. This makes them attractive candidates for the development of novel antipsychotics with potentially fewer side effects than traditional agents.

Table 1: Representative Binding Affinities (Ki, nM) of Cyanobenzylpiperazine Analogs

| Compound | 5-HT1A | 5-HT2A | D2 | Reference |

| Analog 1 (2-cyanobenzyl) | 15.2 | 89.5 | 250.1 | [Hypothetical Data for Illustrative Purposes] |

| Analog 2 (3-cyanobenzyl) | 25.8 | 65.3 | 180.7 | [Hypothetical Data for Illustrative Purposes] |

| Analog 3 (4-cyanobenzyl) | 8.5 | 120.1 | 310.5 | [Hypothetical Data for Illustrative Purposes] |

Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate how such data would be presented. Actual binding affinities would need to be sourced from specific experimental studies.

Structure-Activity Relationships (SAR)

The systematic modification of the cyanobenzylpiperazine scaffold has provided valuable insights into the structural requirements for potent and selective activity at various CNS targets.

-

Position of the Cyano Group: The position of the cyano group on the benzyl ring (ortho, meta, or para) can significantly impact receptor affinity and selectivity. For example, a para-cyano substitution might favor interactions with a specific subpocket in the receptor binding site compared to an ortho or meta substitution.

-

Substitution on the Benzyl Ring: The introduction of other substituents on the benzyl ring, in addition to the cyano group, can further modulate the pharmacological profile. For instance, the addition of a methoxy or a halogen atom can alter the lipophilicity and electronic distribution of the molecule, thereby influencing its binding characteristics.

-

Substitution on the N4-Position of the Piperazine Ring: The N4-position of the piperazine ring is a key point for diversification. The attachment of various alkyl, aryl, or heterocyclic moieties at this position can lead to compounds with dramatically different pharmacological profiles, allowing for the fine-tuning of multi-target activities.

Diagram: Key Pharmacophoric Features of Cyanobenzylpiperazines

Caption: Essential structural elements contributing to the pharmacological activity of cyanobenzylpiperazines.

Future Directions and Therapeutic Potential

The versatility of the cyanobenzylpiperazine scaffold continues to make it an attractive starting point for the development of novel CNS therapies. Future research is likely to focus on several key areas:

-

Multi-Target Drug Design: The development of single molecules that can modulate multiple targets implicated in a particular disease is a major goal in modern medicinal chemistry.[12] Cyanobenzylpiperazines are well-suited for this approach, and we can expect to see the emergence of rationally designed multi-target ligands for conditions like schizophrenia, depression, and neurodegenerative diseases.

-

Fine-Tuning Selectivity: Achieving the desired selectivity profile is crucial for minimizing off-target side effects. Advanced computational modeling and structure-based drug design will play a key role in designing cyanobenzylpiperazine derivatives with improved selectivity for specific receptor subtypes.

-

Exploration of New Therapeutic Areas: While much of the focus has been on traditional psychiatric and neurological disorders, the diverse pharmacology of cyanobenzylpiperazines suggests that they may have therapeutic potential in other areas, such as pain management and substance abuse disorders.

Conclusion